molecular formula C18H16BrN5O3 B2887380 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 902557-62-4

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2887380
CAS No.: 902557-62-4
M. Wt: 430.262
InChI Key: MULXNUSSMJWTEX-UHFFFAOYSA-N
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Description

“5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Benzodioxole Group: This step may involve the reaction of a suitable benzodioxole derivative with the triazole intermediate.

    Attachment of the Bromobenzyl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the bromobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the bromobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Antimicrobial Activity: Possible applications as an antimicrobial agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Applications in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole and bromobenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Bromobenzyl Derivatives: Compounds with the bromobenzyl group.

Uniqueness

The unique combination of the triazole ring, benzodioxole, and bromobenzyl groups in “5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-bromophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXNUSSMJWTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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